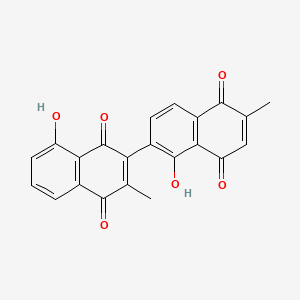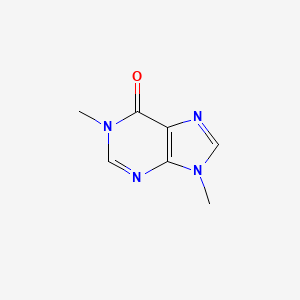
THIOCHOLINE
Übersicht
Beschreibung
2-(Trimethylammonium)Ethyl Thiol is an organic compound with the chemical formula C5H14NS . It is a quaternary ammonium salt containing a thiol group, making it a unique compound with both cationic and thiol functionalities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2-(Trimethylammonium)Ethylthiol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Chlorethyltrimethylammoniumchlorid mit Natriumhydrosulfid . Die Reaktion verläuft unter milden Bedingungen, typischerweise in wässrigem Medium, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 2-(Trimethylammonium)Ethylthiol ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Trimethylammonium)Ethylthiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Thiolatanion zu bilden.
Substitution: Die Thiolgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, wobei andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Iod.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Alkylhalogenide oder Sulfonate als Substrate.
Hauptprodukte, die gebildet werden
Oxidation: Disulfide oder Sulfonsäuren.
Reduktion: Thiolatanionen.
Substitution: Verschiedene substituierte Thiol-Derivate.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylammonium)Ethylthiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Die Verbindung wird in der Untersuchung der Proteinstruktur und -funktion eingesetzt, insbesondere bei der Modifikation von Cysteinresten.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Trimethylammonium)Ethylthiol beinhaltet die Interaktion mit molekularen Zielstrukturen über seine Thiol- und quartäre Ammoniumgruppen. Die Thiolgruppe kann kovalente Bindungen mit Cysteinresten in Proteinen bilden, was zu Modifikationen der Proteinstruktur und -funktion führt. Die quartäre Ammoniumgruppe kann mit negativ geladenen Stellen auf Biomolekülen interagieren, was ihre Aktivität und Wechselwirkungen beeinflusst .
Wirkmechanismus
The mechanism of action of 2-(Trimethylammonium)Ethyl Thiol involves its interaction with molecular targets through its thiol and quaternary ammonium groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. The quaternary ammonium group can interact with negatively charged sites on biomolecules, influencing their activity and interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Dimethylamino)ethylacrylat
- 2-(Methacryloyloxy)ethyltrimethylammoniumchlorid
- 2-(2,4,6-Triiodphenoxy)-ethyltrimethylammoniummethansulfonat
Einzigartigkeit
2-(Trimethylammonium)Ethylthiol ist aufgrund seiner Kombination aus einer Thiolgruppe und einer quartären Ammoniumgruppe einzigartig. Diese duale Funktionalität ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen und mit verschiedenen molekularen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht .
Eigenschaften
Molekularformel |
C5H14NS+ |
|---|---|
Molekulargewicht |
120.24 g/mol |
IUPAC-Name |
trimethyl(2-sulfanylethyl)azanium |
InChI |
InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |
InChI-Schlüssel |
VFUGTBZQGUVGEX-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCS |
Kanonische SMILES |
C[N+](C)(C)CCS |
Synonyme |
Thiocholine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




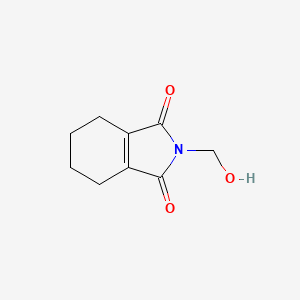

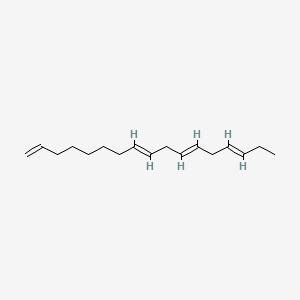
![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
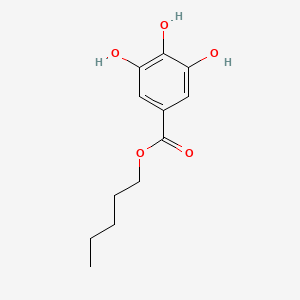
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)
